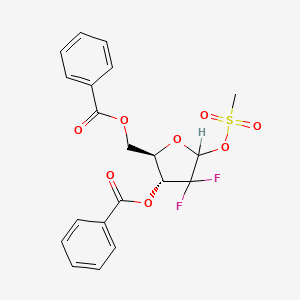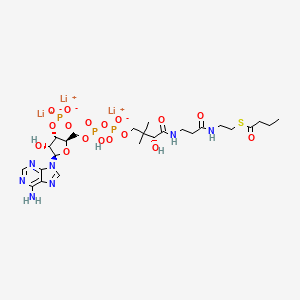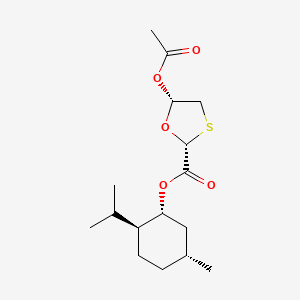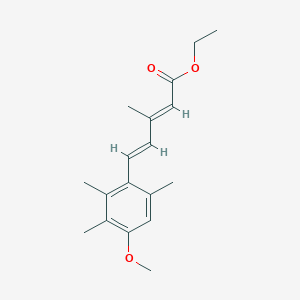![molecular formula C₁₂H₁₂D₆N₂O₂ B1140747 1-{[4-Hydroxy-4-(pyridin-3-yl)butyl]amino}propan-2-one CAS No. 887352-16-1](/img/structure/B1140747.png)
1-{[4-Hydroxy-4-(pyridin-3-yl)butyl]amino}propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related compounds typically involves multi-step organic reactions, including condensation, nucleophilic substitution, and sometimes catalytic processes. For instance, a study by Rezaeivala (2017) detailed the synthesis of a Schiff base complex, showcasing a method that could be analogous to the synthesis of “1-{[4-Hydroxy-4-(pyridin-3-yl)butyl]amino}propan-2-one” via condensation and template synthesis in the presence of metal ions (Rezaeivala, 2017).
Molecular Structure Analysis
The molecular structure of compounds similar to “1-{[4-Hydroxy-4-(pyridin-3-yl)butyl]amino}propan-2-one” often reveals intricate details about their geometry and atomic arrangements. Spectroscopic methods such as X-ray diffraction, NMR, and IR spectroscopy are pivotal for this analysis. For instance, a study on the crystal structure determination of a Zn(II) Schiff base complex, derived from related amines and aldehydes, shows how structural information can be obtained and analyzed (Rezaeivala, 2017).
Scientific Research Applications
Ligand Formation and Metal Complexes
1-{[4-Hydroxy-4-(pyridin-3-yl)butyl]amino}propan-2-one has been a subject of interest due to its potential in forming ligands and complexes with various metals. The synthesis of unsymmetrical N-capped tripodal amines, featuring longer arms such as 3-hydroxypropyl or butylamino compared to previously employed analogues, enables the formation of mononuclear and dinuclear complexes with metals like Cu(II) and Zn(II). The studies suggest that the arm length and types of chelate ring sequences significantly impact the structure formation around the metal ions. Computational studies indicate that certain arms in these complexes can readily be removed from the coordination sphere, leading to dimerised four-coordinate complexes (Keypour et al., 2015; Rezaeivala, 2017).
Biochemical Synthesis and Drug Development
This compound also plays a role in the biochemical synthesis of key intermediates for drug development. For instance, the chiral β-hydroxy-α-amino acid, a derivative of this compound, is crucial in synthesizing developmental drug candidates. Efficient recombinant processes for producing the necessary enzymes for the synthesis have been developed, and findings indicate that the product directly crystallizes out from the reaction mixture, offering benefits in yield and purity (Goldberg et al., 2015).
Advanced Material Applications
In material science, the compound finds applications in the improvement of ionic diffusion in polymer electrolytes for Dye-Sensitized Solar Cells (DSSCs). Doping with amino pyridine analogous moieties like pyridin-4-amine has shown to create amorphous loops in the gel matrix, enhancing the ionic conductivity and photovoltaic performance of DSSCs (Vekariya et al., 2018).
Antimicrobial and DNA Interaction Studies
This compound and its derivatives have also been explored for antimicrobial properties and DNA interaction. Mononuclear complexes derived from this compound have exhibited significant DNA cleavage activity, and their structure-activity relationship has been established, providing insights into their biological interactions and potential therapeutic applications (Keypour et al., 2017; Kurt et al., 2020).
properties
CAS RN |
887352-16-1 |
|---|---|
Product Name |
1-{[4-Hydroxy-4-(pyridin-3-yl)butyl]amino}propan-2-one |
Molecular Formula |
C₁₂H₁₂D₆N₂O₂ |
Molecular Weight |
228.32 |
IUPAC Name |
1-[(4-hydroxy-4-pyridin-3-ylbutyl)amino]propan-2-one |
InChI |
InChI=1S/C12H18N2O2/c1-10(15)8-13-7-3-5-12(16)11-4-2-6-14-9-11/h2,4,6,9,12-13,16H,3,5,7-8H2,1H3 |
SMILES |
CC(=O)CNCCCC(C1=CN=CC=C1)O |
synonyms |
N-(4-Hydroxy-4-pyridin-3-yl-butyl)-N-methyl-acetamide-d6; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![tert-Butyl [[4-(2-pyridinyl)phenyl]methylene]hydrazinecarboxylate](/img/structure/B1140679.png)
![(2E)-1-[3-(Acetyloxy)-2,6,6-trimethyl-1-cyclohexen-1-YL]-2-buten-1-one](/img/structure/B1140680.png)


